molecular formula C10H17NO6S B3807515 2-(2,4-Dimethoxyphenyl)ethanamine;sulfuric acid

2-(2,4-Dimethoxyphenyl)ethanamine;sulfuric acid

Cat. No.: B3807515
M. Wt: 279.31 g/mol
InChI Key: COVWPOHUBIMRPP-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate is a chemical compound with the molecular formula C10H19NO7S. It is commonly referred to as 2C-H sulfate hydrate. This compound is a derivative of phenethylamine and is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate typically involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced to 2-(2,4-dimethoxyphenyl)ethanamine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the reaction of 2-(2,4-dimethoxyphenyl)ethanamine with sulfuric acid to form the sulfate hydrate salt.

Industrial Production Methods

Industrial production methods for 2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenethylamines.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate can be compared with other similar compounds, such as:

    2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine: Known for its potent hallucinogenic effects.

    2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine: Another hallucinogenic compound with similar structural features.

    2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine: Shares similar chemical properties and applications.

These compounds share structural similarities but differ in their specific chemical properties and biological effects, highlighting the uniqueness of 2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate .

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)ethanamine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.H2O4S/c1-12-9-4-3-8(5-6-11)10(7-9)13-2;1-5(2,3)4/h3-4,7H,5-6,11H2,1-2H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVWPOHUBIMRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCN)OC.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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